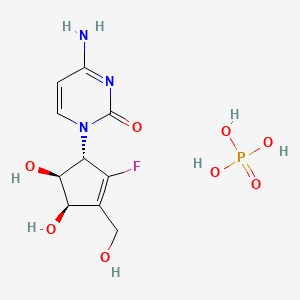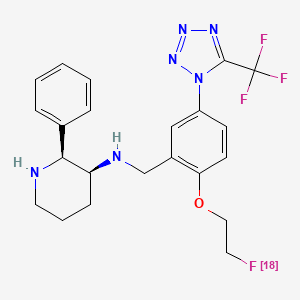
(18F)Fe-spa-rq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (18F)Fe-spa-rq involves the incorporation of the radioactive isotope fluorine-18 into the compound. The preparation typically includes the following steps:
Radiolabeling: The fluorine-18 isotope is introduced into the compound through a nucleophilic substitution reaction.
Purification: The radiolabeled compound is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and specific activity.
Quality Control: The final product is subjected to quality control tests to confirm its radiochemical purity and specific activity.
Chemical Reactions Analysis
(18F)Fe-spa-rq undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and affect its binding affinity to NK1 receptors.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s properties.
Scientific Research Applications
(18F)Fe-spa-rq has several scientific research applications, including:
Neuroimaging: The compound is used in PET imaging to visualize and quantify NK1 receptors in the human brain.
Drug Development: This compound is used in receptor occupancy studies to evaluate the binding affinity and efficacy of potential therapeutic agents targeting NK1 receptors.
Cancer Research:
Mechanism of Action
The mechanism of action of (18F)Fe-spa-rq involves its binding to NK1 receptors in the brain. NK1 receptors are G protein-coupled receptors that bind to neurokinin peptides such as substance P. When this compound binds to these receptors, it allows for the visualization and quantification of receptor distribution and density using PET imaging. This provides valuable insights into the role of NK1 receptors in various physiological and pathological processes .
Comparison with Similar Compounds
(18F)Fe-spa-rq is unique in its high specificity and affinity for NK1 receptors. Similar compounds include:
(11C)GR205171: Another radioligand used for NK1 receptor imaging, but with a shorter half-life compared to fluorine-18.
(18F)SPA-RQ: A similar compound with a slightly different chemical structure, also used for NK1 receptor imaging.
Vofopitant: A non-radiolabeled NK1 receptor antagonist used in clinical research.
Properties
CAS No. |
677000-30-5 |
|---|---|
Molecular Formula |
C22H24F4N6O |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S,3S)-N-[[2-(2-(18F)fluoranylethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C22H24F4N6O/c23-10-12-33-19-9-8-17(32-21(22(24,25)26)29-30-31-32)13-16(19)14-28-18-7-4-11-27-20(18)15-5-2-1-3-6-15/h1-3,5-6,8-9,13,18,20,27-28H,4,7,10-12,14H2/t18-,20-/m0/s1/i23-1 |
InChI Key |
XEQIZPQHPUZFHX-DTMBSGAKSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCC[18F] |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



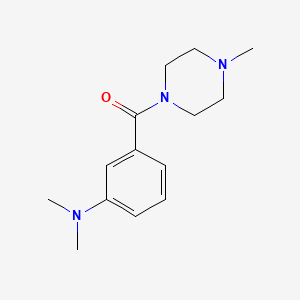
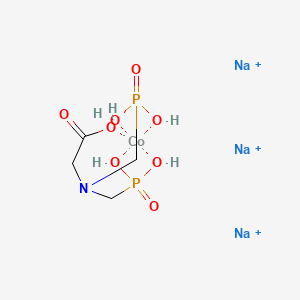
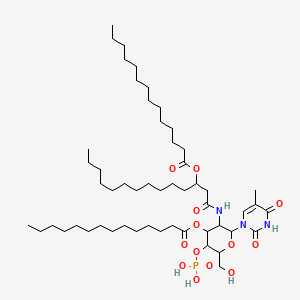
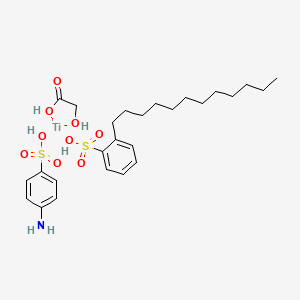
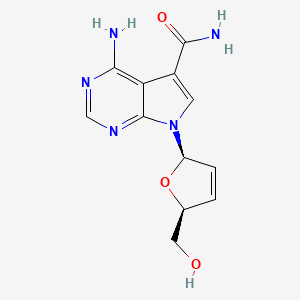

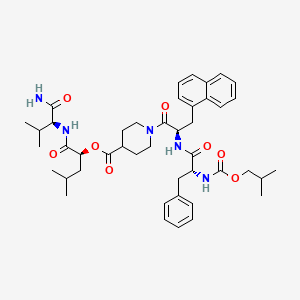
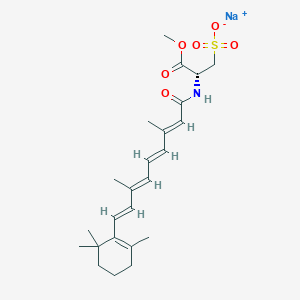
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)


